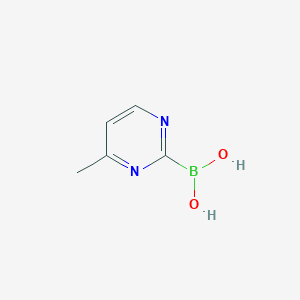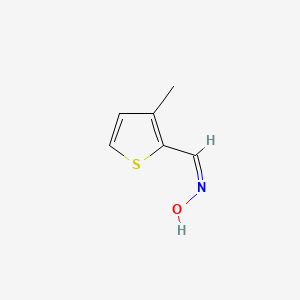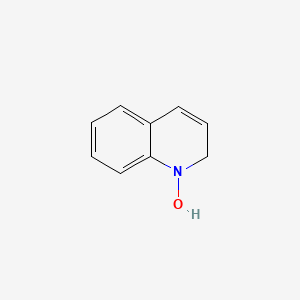
(3,5-Difluorofuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with two fluorine atoms at the 3 and 5 positions, and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of an aryl Grignard reagent prepared from an aryl bromide by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. The reaction is performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds following a reaction sequence of halogen/lithium exchange and electrophilic quench. The process is efficient and can achieve high throughput .
化学反応の分析
Types of Reactions
(3,5-Difluorofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted furans, depending on the specific reaction and conditions used.
科学的研究の応用
(3,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (3,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then facilitates the coupling reaction.
類似化合物との比較
Similar Compounds
(3,5-Difluorophenyl)boronic acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Difluorophenyl)boronic acid: Another similar compound with fluorine atoms at the 3 and 4 positions on a phenyl ring.
Uniqueness
(3,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl rings. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
特性
分子式 |
C4H3BF2O3 |
|---|---|
分子量 |
147.87 g/mol |
IUPAC名 |
(3,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
InChIキー |
OKRHDIMXJCUSEA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(O1)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)



![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)


![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)


![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
